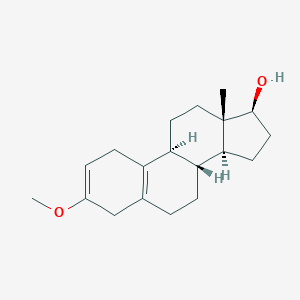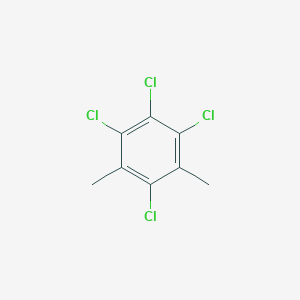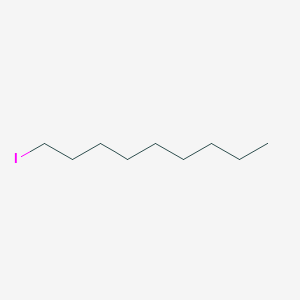
(1R,2S)-1,2-ジ(ナフタレン-1-イル)エタン-1,2-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is an organic compound characterized by the presence of two naphthalene rings attached to an ethane-1,2-diamine backbone
科学的研究の応用
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes, which can serve as catalysts in various chemical reactions.
Biology: Investigated for its potential as an antiproliferative agent in cancer research.
Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.
作用機序
Target of Action
Similar compounds have been reported to interact with the androgen receptor (ar), a member of the steroid receptor superfamily .
Mode of Action
It’s worth noting that the androgen receptor, which is a potential target, is a ligand-dependent transcription factor that controls the expression of androgen-responsive genes .
Biochemical Pathways
Compounds interacting with the androgen receptor can influence pathways related to androgen-responsive gene expression .
Result of Action
Compounds that interact with the androgen receptor can influence the expression of androgen-responsive genes, potentially affecting cellular functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine typically involves the condensation of naphthalene derivatives with ethane-1,2-diamine under controlled conditions. One common method includes the reaction of naphthaldehyde with ethane-1,2-diamine in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
類似化合物との比較
Similar Compounds
- (1R,2S)-1,2-Di(naphthalen-2-yl)ethane-1,2-diamine
- (1R,2S)-1,2-Di(phenyl)ethane-1,2-diamine
- (1R,2S)-1,2-Di(anthracen-1-yl)ethane-1,2-diamine
Uniqueness
(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is unique due to the presence of two naphthalene rings, which impart distinct electronic and steric properties. These features make it particularly suitable for applications in catalysis and as a building block in organic synthesis .
特性
IUPAC Name |
(1R,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJVMUUCGDSHBT-SZPZYZBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)





![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)





